molecular formula C6H6BNO4 B1273509 5-Carboxypyridine-3-boronic acid CAS No. 913836-03-0

5-Carboxypyridine-3-boronic acid

Cat. No.: B1273509
CAS No.: 913836-03-0
M. Wt: 166.93 g/mol
InChI Key: XKDATYTUCBKUQZ-UHFFFAOYSA-N
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Description

5-Carboxypyridine-3-boronic acid is a boronic acid derivative with the molecular formula C₆H₆BNO₄. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

5-Carboxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, which enable the transmetalation process. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, this compound has been shown to inhibit certain kinases, affecting downstream signaling pathways and altering gene expression patterns. Additionally, the compound’s ability to form covalent bonds with biomolecules can impact cellular metabolism by modifying enzyme activity and substrate availability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with serine and threonine residues in enzymes, leading to enzyme inhibition or activation. This interaction can alter the enzyme’s conformation and activity, affecting various biochemical pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s diverse biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and substrate availability. For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis. These interactions highlight the compound’s potential impact on cellular metabolism and energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Carboxypyridine-3-boronic acid can be synthesized through several methods. One common approach involves the reaction of 5-bromo-3-carboxypyridine with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like isopropyl alcohol. The reaction is carried out at elevated temperatures, often around 50°C, for an extended period, such as 20 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis apply. Industrial production would likely involve scalable versions of the laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Carboxypyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while oxidation reactions might yield boronic esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Carboxypyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications where specific reactivity is desired .

Properties

IUPAC Name

5-boronopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDATYTUCBKUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393635
Record name 5-Borononicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-03-0
Record name 5-Borononicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxypyridine-3-boronic acid
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